molecular formula C4H7N3 B1603815 N-Methyl-1H-pyrazol-3-amine CAS No. 1037364-03-6

N-Methyl-1H-pyrazol-3-amine

Cat. No.: B1603815
CAS No.: 1037364-03-6
M. Wt: 97.12 g/mol
InChI Key: UFYFLBNWAMCOML-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound featuring a pyrazole ring with a methyl group attached to the nitrogen atom and an amino group at the 3-position. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and agrochemicals .

Scientific Research Applications

Safety and Hazards

“N-Methyl-1H-pyrazol-3-amine” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for “N-Methyl-1H-pyrazol-3-amine” are not mentioned in the retrieved papers, pyrazoles in general are being extensively studied for their potential applications in various fields . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs scalable methods such as catalytic cyclization and continuous flow processes to ensure high yield and purity. The use of catalysts like iron or copper can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole
  • 5-Amino-1-methyl-1H-pyrazole
  • 3,5-Diamino-1-methyl-1H-pyrazole

Uniqueness: N-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other aminopyrazoles. Its methyl group at the nitrogen atom and amino group at the 3-position make it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

N-methyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFLBNWAMCOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624064
Record name N-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037364-03-6, 446866-62-2
Record name N-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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